molecular formula C9H9BrO3 B2864582 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone CAS No. 90971-90-7

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone

Cat. No. B2864582
CAS RN: 90971-90-7
M. Wt: 245.072
InChI Key: CPXKTRDFYCGOSI-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It is also known as "Ethanone, 2-bromo-1-(4-methoxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further substituted with a 4-methoxyphenyl group .

Scientific Research Applications

Identification in Pyrolysis Products

A study identified pyrolysis products of a substance related to 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, highlighting its relevance in analyzing the stability and degradation of similar compounds under heat exposure (Texter et al., 2018).

Metabolic Pathways in Rats

Another research focused on the in vivo metabolism of a related compound in rats, identifying various metabolites and suggesting potential metabolic pathways, which could be relevant for understanding the metabolism of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone (Kanamori et al., 2002).

Enantiomerically Pure Derivatives

Research has also been conducted on synthesizing enantiomerically pure derivatives of structurally similar compounds, showcasing the importance of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone in the field of stereochemistry (Zhang et al., 2014).

Antimicrobial Activities

A study on derivatives of a similar compound found significant antimicrobial activities, suggesting potential applications in developing antimicrobial agents (Sherekar et al., 2021).

Cytotoxic Activity and Fluorescence Properties

The cytotoxic activity and fluorescence properties of certain derivatives have been investigated, indicating its potential in cancer research and as a fluorescence marker (Kadrić et al., 2014).

Synthesis Improvements

There has been an improvement in the synthetic technology of related compounds, which can be relevant for the synthesis of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, improving yield and purity (Yu-feng, 2013).

properties

IUPAC Name

2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXKTRDFYCGOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone

CAS RN

90971-90-7
Record name 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
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